molecular formula C12H11F5O2 B7991637 1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone

1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B7991637
M. Wt: 282.21 g/mol
InChI Key: LVBHDQRIOHPKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C12H11F5O2 and a molecular weight of 282.21 g/mol . It is characterized by the presence of butoxy, difluorophenyl, and trifluoroethanone groups, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its specific reactivity and functional groups.

Preparation Methods

The synthesis of 1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-butoxy-3,5-difluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development and as a pharmacological tool.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group is known to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5O2/c1-2-3-4-19-10-8(13)5-7(6-9(10)14)11(18)12(15,16)17/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBHDQRIOHPKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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